Ethylene trithiocarbonate

Description

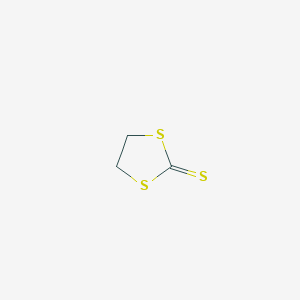

Structure

3D Structure

Properties

IUPAC Name |

1,3-dithiolane-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4S3/c4-3-5-1-2-6-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCWPBWWTGHQKDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061172 | |

| Record name | 1,3-Dithiolane-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

822-38-8 | |

| Record name | 1,3-Dithiolane-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=822-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene trithiocarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene trithiocarbonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dithiolane-2-thione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dithiolane-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dithiolane-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethylene trithiocarbonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE427K8FTH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Ethylene Trithiocarbonate from Ethylene Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of ethylene (B1197577) trithiocarbonate (B1256668) from ethylene carbonate. The core of this guide focuses on a one-pot catalytic reaction, presenting key quantitative data, a detailed experimental protocol, and visualizations of the reaction pathway and experimental workflow.

Introduction

Ethylene trithiocarbonate (also known as 1,3-dithiolane-2-thione) is a valuable organosulfur compound utilized as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and materials for advanced applications. A notable synthetic route to this compound involves the direct reaction of ethylene carbonate with carbon disulfide. This method is advantageous as it utilizes ethylene carbonate as an in-situ source of ethylene oxide, mitigating the need to handle the highly reactive and gaseous ethylene oxide directly. The reaction is typically catalyzed by lithium halides, with the choice of catalyst significantly influencing the reaction's yield and selectivity.

Quantitative Data Summary

The selection of the lithium halide catalyst plays a crucial role in the one-pot synthesis of this compound from ethylene carbonate and carbon disulfide. The catalyst's effectiveness is inversely related to its activity in decomposing ethylene carbonate. A slower decomposition rate of ethylene carbonate to ethylene oxide and carbon dioxide favors the selective formation of this compound. The following table summarizes the general trend observed for different lithium halide catalysts.

| Catalyst | Relative Activity for Ethylene Carbonate Decomposition | Relative Yield of this compound | Relative Selectivity for this compound |

| Lithium Chloride (LiCl) | Low | High | High |

| Lithium Bromide (LiBr) | Medium | Medium | Medium |

| Lithium Iodide (LiI) | High | Low | Low |

Note: This data is based on the reported findings that lithium chloride, being the least active catalyst for ethylene carbonate decomposition, provides the highest yield and selectivity for this compound.[1][2]

Experimental Protocol

The following is a generalized experimental protocol for the one-pot synthesis of this compound from ethylene carbonate and carbon disulfide, based on available literature.[1][2]

Materials:

-

Ethylene carbonate (EC)

-

Carbon disulfide (CS₂)

-

Lithium halide catalyst (e.g., Lithium Chloride, LiCl)

-

Anhydrous solvent (e.g., acetonitrile (B52724) or a high-boiling point ether)

-

Inert gas (e.g., Nitrogen or Argon)

Equipment:

-

A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, thermocouple, pressure gauge, and inlet/outlet valves.

-

Heating mantle or oil bath.

-

Standard laboratory glassware for workup and purification.

-

Rotary evaporator.

-

Chromatography equipment for purification (e.g., column chromatography).

Procedure:

-

Reactor Preparation: The autoclave is thoroughly cleaned, dried, and purged with an inert gas to ensure an anhydrous and oxygen-free environment.

-

Charging the Reactor: The reactor is charged with ethylene carbonate, the lithium halide catalyst, and the anhydrous solvent. The molar ratio of the reactants and catalyst should be optimized based on preliminary studies.

-

Sealing and Purging: The autoclave is securely sealed and purged again with the inert gas to remove any residual air.

-

Addition of Carbon Disulfide: Carbon disulfide is then introduced into the autoclave.

-

Reaction Conditions: The reaction mixture is heated to the desired temperature (typically in the range of 100-150 °C) and pressurized with the inert gas. The reaction is allowed to proceed with vigorous stirring for a specified duration (e.g., 4-12 hours). The progress of the reaction can be monitored by techniques such as TLC or GC-MS if a sampling valve is available.

-

Cooling and Depressurization: After the reaction is complete, the autoclave is cooled to room temperature, and the pressure is carefully released in a well-ventilated fume hood.

-

Workup: The reaction mixture is transferred to a round-bottom flask. The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water to remove the catalyst and any water-soluble byproducts. The organic layer is dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to yield pure this compound.

-

Characterization: The structure and purity of the final product are confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.

Visualizations

Proposed Reaction Pathway

The one-pot synthesis of this compound from ethylene carbonate proceeds through a multi-step mechanism where ethylene carbonate first decomposes to ethylene oxide, which then reacts with carbon disulfide. The lithium halide acts as a catalyst in these transformations.

References

An In-depth Technical Guide to Ethylene Trithiocarbonate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of ethylene (B1197577) trithiocarbonate (B1256668) (1,3-dithiolane-2-thione). The information is curated for professionals in research and development, with a focus on data-driven insights and practical experimental context.

Chemical Identity and Properties

Ethylene trithiocarbonate is an organosulfur compound with the chemical formula C₃H₄S₃.[1][2] It is a yellow, low-melting solid that is soluble in many organic solvents.[3] This compound serves as a key intermediate in the synthesis of various organic molecules, most notably tetrathiafulvalene (B1198394) (TTF) and its derivatives, which are of significant interest in materials science and molecular electronics.[2][4]

Table 1: Quantitative Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₄S₃ | [1][2] |

| Molecular Weight | 136.26 g/mol | [1] |

| Melting Point | 34-36 °C | [3] |

| Boiling Point | 307 °C at 760 mmHg | [3] |

| Density | 1.47 g/cm³ | [3] |

| Appearance | Yellow low melting solid | [3] |

| Vapor Pressure | 0.00135 mmHg at 25°C | [3] |

| Flash Point | 139.5 °C | [3] |

| Refractive Index | 1.732 | [3] |

| LogP | 1.75130 | [3] |

| Storage Temperature | 2-8°C | [3] |

| CAS Number | 822-38-8 | [1][2] |

Molecular Structure

The diagram below illustrates the molecular structure of this compound with atom numbering.

Experimental Protocols

This compound can be synthesized through several routes. A common laboratory preparation involves the reaction of an alkali metal trithiocarbonate with 1,2-dibromoethane (B42909) or 1,2-dichloroethane (B1671644).[3] Another method is the one-pot reaction of ethylene carbonate with carbon disulfide.[5][6]

Protocol: Synthesis from Sodium Trithiocarbonate and 1,2-Dichloroethane

This protocol is adapted from a general procedure for the synthesis of trithiocarbonates.

Materials:

-

Sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O)

-

Carbon disulfide (CS₂)

-

1,2-Dichloroethane

-

Phase-transfer catalyst (e.g., Aliquat 336)

-

Benzene

-

Water

Procedure:

-

Prepare an aqueous solution of sodium trithiocarbonate by reacting sodium sulfide with carbon disulfide.

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the aqueous sodium trithiocarbonate solution with a solution of 1,2-dichloroethane in benzene.

-

Add a catalytic amount of a phase-transfer catalyst, such as Aliquat 336.

-

Heat the biphasic mixture to 60°C and stir vigorously for 8 hours.

-

After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Reactivity and Applications

This compound is a versatile intermediate in organic synthesis. Its primary applications include the synthesis of tetrathiafulvalene (TTF) and its use as a chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

This compound is a precursor for the synthesis of 1,3-dithiolium salts, which can then be coupled to form TTF.

Trithiocarbonates are effective chain transfer agents in RAFT polymerization, a type of living radical polymerization that allows for the synthesis of polymers with controlled molecular weights and narrow polydispersities.

Experimental Workflow: RAFT Polymerization of Methyl Methacrylate (MMA)

This is a representative workflow for the use of a trithiocarbonate as a RAFT agent.

-

Reaction Setup: In a Schlenk flask, the monomer (methyl methacrylate), a radical initiator (e.g., AIBN), the trithiocarbonate RAFT agent (this compound or a derivative), and a solvent (e.g., toluene) are combined.

-

Degassing: The reaction mixture is degassed by several freeze-pump-thaw cycles to remove oxygen, which can terminate the radical polymerization.

-

Polymerization: The flask is placed in a preheated oil bath at a specific temperature (e.g., 60-80°C) to initiate polymerization. The reaction is allowed to proceed for a predetermined time to achieve the desired monomer conversion.

-

Termination and Isolation: The polymerization is quenched by rapid cooling and exposure to air. The polymer is then precipitated in a non-solvent (e.g., cold methanol), filtered, and dried under vacuum.

Biological Activity and Signaling Pathways

Extensive literature searches did not reveal any direct involvement of this compound in specific biological signaling pathways. The well-documented ethylene signaling pathway in plants is initiated by ethylene gas itself, not by this compound.[2][7][8][9][10] While carbon disulfide can react with biological thiols to form trithiocarbonates, this is a general chemical reaction and does not imply a specific signaling role for this compound. Therefore, at present, there are no known signaling pathways associated with this compound to be described. Its relevance to drug development professionals may lie in its use as a synthetic intermediate for creating more complex molecules with potential biological activity.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

This guide provides a foundational understanding of this compound for researchers and professionals. The provided data and protocols are intended to be a starting point for further investigation and application in a laboratory setting.

References

- 1. 1,3-Dithiolane-2-thione [webbook.nist.gov]

- 2. Ethylene signaling pathway - Wikipedia [en.wikipedia.org]

- 3. US6296828B1 - Process of making alkali metal tetrathiocarbonates - Google Patents [patents.google.com]

- 4. Tetrathiafulvalene - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. DSpace at KIST: One-pot synthesis of this compound from ethylene carbonate [pubs.kist.re.kr]

- 7. Ethylene signal transduction and signaling roles-A Review [arccjournals.com]

- 8. Ethylene Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ethylene, a Signaling Compound Involved in Seed Germination and Dormancy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ethylene signaling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Ethylene Trithiocarbonate in RAFT Polymerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The General Mechanism of Trithiocarbonate-Mediated RAFT Polymerization

The RAFT process is a degenerative chain transfer process that establishes a dynamic equilibrium between active (propagating) and dormant polymer chains.[1] This allows for the controlled growth of polymer chains, leading to polymers with predetermined molecular weights and low dispersity (Đ). The key steps in the mechanism involving a trithiocarbonate (B1256668) RAFT agent are outlined below.

-

Initiation: A standard radical initiator (e.g., AIBN, V-501) decomposes upon heating or UV irradiation to generate primary radicals (I•). These radicals then react with a monomer (M) to form a propagating radical (Pn•).

-

Chain Transfer (Pre-equilibrium): The propagating radical (Pn•) adds to the C=S bond of the trithiocarbonate RAFT agent (R-S-C(=S)-S-R) to form an intermediate radical adduct. This intermediate can then fragment, releasing either the original propagating radical or a new radical (R•) derived from the RAFT agent. This R• radical can then initiate the polymerization of new polymer chains. This pre-equilibrium phase establishes a dynamic balance between active and dormant species.

-

Reinitiation: The leaving group radical (R•) reacts with the monomer to start a new propagating chain (Pm•).

-

Main Equilibrium: As the polymerization proceeds, a main equilibrium is established where the propagating chains of various lengths (Pn• and Pm•) rapidly exchange with the dormant polymeric trithiocarbonate species. This rapid exchange ensures that all polymer chains have an equal probability of growing, which is the basis for the controlled nature of the polymerization.

-

Termination: As in conventional free radical polymerization, termination occurs through the irreversible combination or disproportionation of two radicals. However, in a well-controlled RAFT polymerization, the concentration of propagating radicals is kept low, minimizing the contribution of termination reactions.

The overall process can be visualized as the insertion of monomer units into the S-R bonds of the trithiocarbonate, with the trithiocarbonate moiety being transferred between growing polymer chains.

Quantitative Data Presentation

While specific data for ethylene (B1197577) trithiocarbonate is scarce, the following table summarizes representative quantitative data for RAFT polymerization of various monomers using other symmetrical and asymmetrical trithiocarbonates. This data provides a useful reference for designing polymerization reactions.

| Monomer | RAFT Agent | [M]:[CTA]:[I] | Initiator | Solvent | Temp (°C) | Time (h) | Conv. (%) | Mn,exp ( g/mol ) | Đ (Mw/Mn) | Ref. |

| N-Vinylpyrrolidone | Bis(carboxymethyl)trithiocarbonate | 20:1:0.33 | VA-501 | 1,4-Dioxane | 80 | 3 | 51 | 2700 | 1.47 | [2] |

| Methyl Methacrylate | Di(diphenylmethyl) trithiocarbonate | 300:2:1 | AIBN | Bulk | 60 | 4 | 55 | 15,300 | 1.25 | [3] |

| Styrene | S-methyl S-(2-cyanoisopropyl) trithiocarbonate | ~300:1:0.5 | AIBN | Bulk | 110 | 16 | 85 | 28,000 | 1.10 | [4] |

| n-Butyl Acrylate | PEO-based trithiocarbonate | 200:1:0.2 | KPS | Water | 70 | 2 | >95 | 25,000 | 1.20 | [5] |

| N,N-Dimethylacrylamide | Rtt-17a | 50:1:0.4 | V-501 | D2O (pH 10) | 70 | 1.5 | 97 | ~5,000 | <1.2 | [6] |

a Rtt-17: 4-cyano-4-(2-carboxyethylthiothioxomethylthio) pentanoic acid

Experimental Protocols

The following is a detailed methodology for a typical RAFT polymerization using a symmetrical trithiocarbonate, adapted from Vinas et al. (2022)[2]. This protocol can serve as a starting point for polymerizations with other trithiocarbonates, including cyclic variants.

3.1 Materials

-

Monomer: N-Vinylpyrrolidone (NVP), inhibitor removed by passing through a column of basic alumina.

-

RAFT Agent: Bis(carboxymethyl)trithiocarbonate.

-

Initiator: 4,4'-Azobis(4-cyanovaleric acid) (VA-501).

-

Solvent: 1,4-Dioxane, anhydrous.

-

Base (optional): Pyridine (B92270), to prevent acid-catalyzed side reactions.

-

Degassing: Nitrogen or Argon gas.

3.2 Experimental Procedure

-

Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the RAFT agent (e.g., 470 mg, 2 mmol), the monomer (e.g., NVP, 4.4 mL, 41.5 mmol), the initiator (e.g., VA-501, 192 mg, 0.6 mmol), and pyridine (168 µL, 2 mmol).

-

Dissolution: Add the solvent (e.g., 1,4-dioxane, 2.2 mL) to dissolve the reactants. Stir the mixture at room temperature for a few minutes.

-

Degassing: Purge the solution with nitrogen or argon gas for 20-30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

-

Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 3 hours).

-

Termination and Purification: After the desired time, stop the reaction by cooling the flask in an ice bath and exposing the solution to air. The polymer can be purified by precipitation in a non-solvent (e.g., diethyl ether) and dried under vacuum.

3.3 Characterization

-

Conversion: Determined by 1H NMR spectroscopy by comparing the integration of monomer vinyl peaks with that of the polymer backbone peaks.

-

Molecular Weight and Dispersity: Determined by Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) calibrated with appropriate standards (e.g., polystyrene or polyethylene (B3416737) glycol).

Application in Drug Delivery

Polymers synthesized via RAFT polymerization are of great interest in drug delivery due to the ability to precisely control their architecture, molecular weight, and functionality.[7][8] Trithiocarbonate-mediated RAFT, in particular, offers several advantages:

-

Biocompatible Polymers: RAFT can be used to polymerize a wide range of monomers to create biocompatible and biodegradable polymers.

-

Block Copolymers for Micelles: Amphiphilic block copolymers can be synthesized by sequential monomer addition. These polymers can self-assemble into micelles in aqueous solutions, encapsulating hydrophobic drugs in their core.

-

Functional End-Groups: The trithiocarbonate end-group can be removed or modified post-polymerization to introduce targeting ligands, imaging agents, or other functional moieties.[9]

-

Controlled Release: The polymer architecture can be designed to control the release rate of the encapsulated drug.

Conclusion

While specific data for ethylene trithiocarbonate in RAFT polymerization is not extensively documented under that name, the fundamental principles of trithiocarbonate-mediated RAFT are well-established and broadly applicable. By understanding the core mechanism of initiation, chain transfer, and termination, and by utilizing the provided experimental guidelines as a starting point, researchers can effectively employ trithiocarbonate RAFT agents to synthesize well-defined polymers for a variety of applications, particularly in the field of drug delivery. The ability to create complex architectures with high precision makes RAFT a cornerstone of modern polymer chemistry.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Functional RAFT agents for radical-controlled polymerization: Quantitative synthesis of trithiocarbonates containing functional groups as RAFT agents using equivalent amount of CS2 | CoLab [colab.ws]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Biomedical applications of polymers derived by reversible addition - fragmentation chain-transfer (RAFT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reversing Blocking Order of Trithiocarbonate‐Mediated RAFT Polymerizations Using Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and History of Ethylene Trithiocarbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene (B1197577) trithiocarbonate (B1256668), systematically named 1,3-dithiolane-2-thione, is a cyclic organosulfur compound with the chemical formula C₃H₄S₃. This yellow, low-melting solid has garnered significant interest in various fields of chemistry, particularly in the synthesis of complex organic molecules and polymers. Its unique structure, featuring a five-membered ring with two thioether linkages and a thione group, imparts distinct reactivity that has been harnessed for numerous applications. This technical guide provides a comprehensive overview of the discovery and historical development of ethylene trithiocarbonate, detailing its synthesis, characterization, and the evolution of its chemical applications.

Historical Discovery and Early Synthesis

The precise first synthesis of this compound is not definitively documented in a single seminal publication. However, the exploration of related organosulfur compounds dates back to the 19th century. Early investigations into the reactions of carbon disulfide with various organic moieties laid the groundwork for the eventual synthesis of cyclic trithiocarbonates.

One of the earliest relevant studies was conducted by A. W. Hofmann in 1872, who investigated the reactions of amines with carbon disulfide, leading to the formation of dithiocarbamates. While not a direct synthesis of this compound, this work was foundational in understanding the reactivity of carbon disulfide with nucleophiles.

A significant step towards the synthesis of cyclic trithiocarbonates was the reaction of 1,2-dihaloalkanes with sources of the trithiocarbonate dianion. The preparation of this compound is achieved by the alkylation of a trithiocarbonate salt with 1,2-dibromoethane (B42909).[1]

Evolution of Synthetic Methodologies

Over the decades, several synthetic routes to this compound and its derivatives have been developed, each with its own advantages in terms of yield, scalability, and substrate scope. These methods can be broadly categorized as follows:

-

From 1,2-Dihaloethanes and Trithiocarbonate Salts: This classical approach remains a widely used method for the preparation of this compound.

-

From Ethylene Oxide or Thiiranes and Carbon Disulfide: The reaction of epoxides or their sulfur analogs (thiiranes) with carbon disulfide provides a direct route to the 1,3-dithiolane-2-thione ring system.

-

From Ethylene Carbonate and Carbon Disulfide: A more recent and efficient one-pot synthesis involves the reaction of ethylene carbonate with carbon disulfide in the presence of a catalyst.[2]

Key Synthetic Protocols

Below are detailed experimental protocols for some of the most significant methods for synthesizing this compound.

Table 1: Summary of Key Synthetic Protocols for this compound

| Method | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Yield (%) | Reference |

| Alkylation | 1,2-Dibromoethane, Sodium Trithiocarbonate | Phase Transfer Catalyst | Biphasic (e.g., Water/Dichloromethane) | Room Temperature | Good | [1] |

| From Thiirane | Ethylene Thiirane, Carbon Disulfide | Triethylamine | Hexane | 100 (under high pressure) | High | [3] |

| From Ethylene Carbonate | Ethylene Carbonate, Carbon Disulfide | Lithium Halide | None (neat) | 150-180 | Good to Excellent | [2] |

Experimental Protocol 1: Synthesis from 1,2-Dibromoethane and Sodium Trithiocarbonate

This method is a straightforward and reliable procedure for the laboratory-scale synthesis of this compound.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium trithiocarbonate (Na₂CS₃) in water.

-

Add a solution of 1,2-dibromoethane in a water-immiscible organic solvent (e.g., dichloromethane) to the aqueous solution.

-

Add a catalytic amount of a phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide).

-

Stir the biphasic mixture vigorously at room temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound as a yellow solid.

Experimental Protocol 2: One-Pot Synthesis from Ethylene Carbonate and Carbon Disulfide

This modern approach offers high yields and selectivity in a one-pot reaction.[2]

Procedure:

-

In a high-pressure reactor, combine ethylene carbonate, carbon disulfide, and a catalytic amount of a lithium halide (e.g., LiCl).[2]

-

Heat the mixture to 150-180 °C.[2] The reaction proceeds by the in-situ generation of ethylene oxide from the decomposition of ethylene carbonate.[2]

-

Maintain the temperature and pressure for the specified reaction time.

-

After cooling, carefully vent the reactor.

-

The product can be isolated and purified by distillation or recrystallization.

Physical and Chemical Properties

This compound is a yellow crystalline solid with a characteristic odor. Early characterization data, though limited by the analytical techniques of the time, provided foundational knowledge of its physical properties. Modern spectroscopic and analytical methods have allowed for a comprehensive understanding of its structure and reactivity.

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₄S₃ | [1] |

| Molecular Weight | 136.26 g/mol | |

| Melting Point | 34-36 °C | [4] |

| Boiling Point | 307 °C | [4] |

| Appearance | Yellow solid | [1] |

| ¹H NMR (CDCl₃, δ) | 4.00 (s, 4H) | [5] |

| ¹³C NMR (CDCl₃, δ) | 43.7 (CH₂), 228.8 (C=S) | [5] |

| Key IR Absorptions (cm⁻¹) | ~1050 (C=S stretch) | [6] |

Applications in Organic Synthesis

The primary utility of this compound in organic synthesis stems from its role as a precursor to tetrathiafulvalene (B1198394) (TTF) and its derivatives. TTF is a cornerstone of materials science, known for its ability to form highly conductive organic charge-transfer salts. The synthesis of TTF from this compound typically involves a coupling reaction, often mediated by a phosphite.

Furthermore, the trithiocarbonate functionality can be utilized in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures and low polydispersity.

Diagrammatic Representation of Synthetic Strategies

To visualize the relationships between the different synthetic approaches to this compound, a logical relationship diagram is presented below.

Caption: Logical relationships of key synthetic pathways to this compound.

Conclusion

The discovery and development of this compound represent a significant thread in the history of organosulfur chemistry. From its early, indirect connections to the work of Hofmann to the development of modern, efficient one-pot syntheses, the journey of this compound reflects the broader advancements in synthetic organic chemistry. Its enduring importance as a precursor to functional materials like tetrathiafulvalene and its utility in controlled polymerization techniques ensure that this compound will remain a valuable tool for researchers and scientists in the years to come. This guide has provided a comprehensive overview of its history, synthesis, and properties, offering a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. DSpace at KIST: One-pot synthesis of this compound from ethylene carbonate [pubs.kist.re.kr]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound CAS#: 822-38-8 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound(822-38-8) MS [m.chemicalbook.com]

Ethylene Trithiocarbonate: A Versatile Intermediate in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethylene (B1197577) trithiocarbonate (B1256668) (ETTC), a sulfur-containing heterocyclic compound, has emerged as a pivotal intermediate in a diverse array of organic transformations. Its unique reactivity profile makes it a valuable building block for the synthesis of complex molecules, ranging from conducting materials to potentially therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of ethylene trithiocarbonate, with a focus on its role in facilitating advanced organic synthesis and its potential in drug discovery and development.

Physicochemical and Spectroscopic Data

This compound is a yellow, low-melting solid. A summary of its key physical and spectroscopic properties is presented below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₄S₃ | [1] |

| Molecular Weight | 136.26 g/mol | [1] |

| Appearance | Yellow solid | [2] |

| Melting Point | 34-36 °C | |

| Boiling Point | 307 °C (at 760 mmHg) | |

| ¹H NMR (CDCl₃) | δ 3.98 (s, 4H) | [3] |

| ¹³C NMR (CDCl₃) | δ 230.0 (C=S), 45.1 (CH₂) | [3][4] |

| IR (KBr, cm⁻¹) | Data not explicitly found in search results | |

| Mass Spectrum (m/z) | Data not explicitly found in search results |

Synthesis of this compound

Several synthetic routes to this compound have been developed, offering flexibility in terms of starting materials and reaction conditions. Two common and effective methods are highlighted below.

Synthesis from 1,2-Dibromoethane (B42909) and a Trithiocarbonate Salt

A traditional and reliable method for the synthesis of this compound involves the reaction of 1,2-dibromoethane with a trithiocarbonate salt, such as sodium trithiocarbonate.[2] This Sɴ2 reaction proceeds readily to form the five-membered ring.

Experimental Protocol:

While the search results mention this method, a detailed, step-by-step experimental protocol from a peer-reviewed source was not explicitly found. The following is a generalized procedure based on established principles of organic synthesis.

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium trithiocarbonate in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

-

To this solution, add 1,2-dibromoethane dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

One-Pot Synthesis from Ethylene Carbonate and Carbon Disulfide

A more recent and efficient approach is the one-pot synthesis from ethylene carbonate and carbon disulfide (CS₂).[5][6][7] This method is catalyzed by a lithium halide and offers good to excellent yields.[5][6][7]

Experimental Protocol:

A detailed experimental protocol from a peer-reviewed source was not explicitly found in the search results. The following is a generalized procedure based on the available information.[5][6][7]

-

In a suitable reaction vessel, combine ethylene carbonate, carbon disulfide, and a catalytic amount of a lithium halide (e.g., lithium chloride).

-

Heat the mixture under an inert atmosphere. The reaction temperature will influence the rate of decomposition of ethylene carbonate to ethylene oxide, a key intermediate.

-

Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or NMR).

-

Upon completion, cool the reaction mixture and remove any unreacted starting materials and solvent under reduced pressure.

-

The crude this compound can be purified by recrystallization or column chromatography.

Key Reactions and Applications in Organic Synthesis

This compound serves as a versatile precursor to a variety of important organic molecules.

Synthesis of Tetrathiafulvalene (B1198394) (TTF) and its Derivatives

One of the most significant applications of this compound is in the synthesis of tetrathiafulvalene (TTF) and its derivatives.[2][8][9][10] TTF is a key component in the development of organic conductors and superconductors. The synthesis typically involves the self-coupling of 1,3-dithiole-2-thione (B1293655) units, which can be derived from this compound.

Experimental Protocol for Coupling:

While the search results confirm this application, a detailed, step-by-step experimental protocol for the direct coupling of this compound to form TTF was not explicitly found. The synthesis of TTF often proceeds through intermediates. The following is a generalized representation of the key transformation.

-

Conversion of this compound to a suitable 1,3-dithiole-2-one or a related precursor.

-

Coupling of the precursor, often using a phosphite (B83602) reagent such as triethyl phosphite, to form the central double bond of the TTF core.

Role in Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

Trithiocarbonates, including derivatives of this compound, are widely used as chain transfer agents in RAT (Reversible Addition-Fragmentation chain-Transfer) polymerization.[11][12][13][14] This controlled radical polymerization technique allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. The trithiocarbonate moiety can be further modified post-polymerization to introduce various functionalities.

Applications in Drug Development

While direct applications of this compound in marketed drugs are not widely documented, the trithiocarbonate functional group is of significant interest in medicinal chemistry. Derivatives of trithiocarbonates have shown a range of biological activities, suggesting the potential for this compound to serve as a scaffold or intermediate in the synthesis of novel therapeutic agents.

Antimicrobial and Antifungal Agents

Trithiocarbonate derivatives have been investigated for their antimicrobial and antifungal properties.[15] For instance, certain synthetic trithiocarbonates have demonstrated activity against various strains of bacteria and fungi. The mechanism of action is thought to involve the inhibition of essential microbial enzymes.

Anticancer Agents

The trithiocarbonate moiety has also been incorporated into molecules with potential anticancer activity. These compounds may exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation.[11]

Synthesis of Bioactive Molecules

This compound and its derivatives can be used in the synthesis of various bioactive molecules. For example, it can be a precursor in the synthesis of Mesna, a uroprotective agent used to prevent hemorrhagic cystitis in patients receiving chemotherapy with ifosfamide (B1674421) or cyclophosphamide.[12]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its accessibility through various synthetic routes and its rich reactivity make it an important building block for a range of applications. From the development of advanced materials like organic conductors to its emerging potential in the synthesis of bioactive molecules for drug discovery, this compound continues to be a compound of significant interest to the scientific community. Further exploration of its reactivity and applications is likely to uncover new and innovative uses for this important sulfur-containing heterocycle.

References

- 1. rsc.org [rsc.org]

- 2. KR20070010054A - Synthesis of Trithiocarbonate RAF Agent and Intermediates thereof - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. This compound(822-38-8) 13C NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. DSpace at KIST: One-pot synthesis of this compound from ethylene carbonate [pubs.kist.re.kr]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of tetrathiafulvalene polymers - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. A facile preparation of tetrathiafulvalenes having alkylthio groups from 1,3-dithiole-2-thiones using a high-pressure reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Efficient usage of thiocarbonates for both the production and the biofunctionalization of polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 232. Reactions of ethylene oxides. Part I. Preparation of ethylene sulphides and trithiocarbonates - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

Spectral Data of Ethylene Trithiocarbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene (B1197577) trithiocarbonate (B1256668), systematically named 1,3-dithiolane-2-thione, is a sulfur-containing heterocyclic compound. Its structural features, particularly the thiocarbonyl group and the dithiolane ring, give rise to characteristic spectral properties. Understanding these properties through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy is crucial for its identification, purity assessment, and the study of its chemical behavior. This guide provides a comprehensive overview of the spectral data of ethylene trithiocarbonate, detailed experimental protocols for obtaining this data, and a logical workflow for spectroscopic analysis.

Spectral Data Summary

The following tables summarize the key spectral data for this compound.

Table 1: ¹H and ¹³C NMR Spectral Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Solvent |

| ¹H | ~3.9 | Singlet | CDCl₃ |

| ¹³C | ~42 | - | CDCl₃ |

| ¹³C | ~215 | - | CDCl₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.

Table 2: IR Spectral Data[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1050 | Strong | C=S stretch |

| ~2920 | Medium | C-H stretch (asymmetric) |

| ~2850 | Medium | C-H stretch (symmetric) |

| ~1200 - 1000 | Multiple bands | C-S stretch |

| ~1450 | Medium | CH₂ scissoring |

Note: The spectrum is typically recorded on a solid sample, often using an ATR or KBr pellet method.

Table 3: UV-Vis Spectral Data

| Wavelength (λ_max) nm | Molar Absorptivity (ε) L·mol⁻¹·cm⁻¹ | Transition | Solvent |

| ~310 | High (typically > 10,000) | π → π | Acetonitrile (B52724)/Ethanol (B145695) |

| ~450 | Low (typically < 100) | n → π | Acetonitrile/Ethanol |

Note: The molar absorptivity values are estimates based on typical values for trithiocarbonates.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

5 mm NMR tubes

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube. The final sample height should be approximately 4-5 cm.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve homogeneity, maximizing the lock level and minimizing the peak width of a reference signal.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and number of scans.

-

Acquire the ¹H NMR spectrum.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C channel.

-

Set the appropriate spectral width, acquisition time, and a larger number of scans due to the lower natural abundance of ¹³C.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Method: Attenuated Total Reflectance (ATR)

Materials:

-

This compound sample (solid)

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal using a clean spatula.

-

Apply Pressure: Use the pressure arm of the ATR accessory to ensure good contact between the sample and the crystal.

-

Sample Spectrum Acquisition: Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically perform the background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Cleaning: After the measurement, clean the ATR crystal thoroughly with a soft tissue and an appropriate solvent like isopropanol.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic transitions and obtain the absorption spectrum of this compound.

Materials:

-

This compound sample

-

Spectroscopic grade solvent (e.g., acetonitrile or ethanol)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Solvent Selection: Choose a solvent that does not absorb in the wavelength range of interest (typically 200-800 nm). Acetonitrile and ethanol are common choices.

-

Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Preparation of Dilutions: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the optimal range of the instrument (typically 0.1 to 1.0).

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Set the desired wavelength range for the scan.

-

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in the reference beam path. Fill another quartz cuvette with the same pure solvent and place it in the sample beam path. Run a baseline scan to zero the instrument.

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the sample solution.

-

Fill the sample cuvette with the sample solution and place it back into the sample holder.

-

Run the UV-Vis scan.

-

-

Data Analysis: The resulting spectrum will show absorbance as a function of wavelength. Identify the wavelength of maximum absorbance (λ_max) for each absorption band. If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Solubility Profile of Ethylene Trithiocarbonate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Ethylene (B1197577) Trithiocarbonate (B1256668)

Ethylene trithiocarbonate (CAS No. 822-38-8) is a sulfur-containing heterocyclic organic compound.[1][2] It presents as a yellow solid with a low melting point, typically in the range of 34-36 °C.[3][4][5] This compound serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and polymers. A thorough understanding of its solubility in different organic solvents is crucial for its effective use in synthesis, purification, and formulation processes.

Solubility Data

Despite extensive literature searches, specific quantitative solubility data for this compound in a wide array of common organic solvents remains largely unpublished. The available information is primarily qualitative, with one specific quantitative value reported for its solubility in water.

Qualitative Solubility

Multiple sources indicate that this compound is generally soluble in organic solvents.[6][7] Specific mentions of its solubility have been made for the following solvents:

-

Ethanol: Soluble[6]

-

Dimethylformamide (DMF): Soluble[6]

-

Methanol: Soluble

-

Chloroform: Soluble

-

Ether and Petroleum Ether: Used for recrystallization, implying some degree of solubility.[8]

Quantitative Solubility

The quantitative solubility of this compound has been reported in water, where it is found to be practically insoluble.

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 0.02 g/L[1] |

Note: The lack of further quantitative data in this table highlights a significant gap in the publicly available chemical literature.

Experimental Protocols for Solubility Determination

To empower researchers to determine the solubility of this compound in solvents relevant to their work, this section outlines a standard experimental protocol for the gravimetric method, a common and reliable technique.

Principle of the Gravimetric Method

The gravimetric method involves preparing a saturated solution of the solute in the solvent of interest at a constant temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined.

Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Thermostatic oven

-

Analytical balance

-

Glass vials with airtight seals

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid in a liquid solvent.

Detailed Steps

-

Preparation of Saturated Solution: Add an excess amount of this compound to a glass vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium is reached.

-

Sample Collection: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter. It is crucial to perform this step at the equilibration temperature to avoid precipitation.

-

Gravimetric Analysis: Dispense the filtered saturated solution into a pre-weighed container. Record the total weight of the container and the solution.

-

Solvent Evaporation: Place the container in a thermostatic oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. Continue heating until a constant weight of the dried residue is achieved.

-

Calculation: The solubility can be calculated using the following formula:

Solubility (g / 100 mL) = (mass of residue / volume of solution withdrawn) * 100

Logical Relationships in Solubility Studies

The decision-making process and influencing factors in solubility studies can be visualized as follows:

Conclusion

While the solubility of this compound in many common organic solvents is qualitatively established, there is a notable absence of specific quantitative data in the public domain. This guide has summarized the available information and provided a detailed, actionable protocol for researchers to determine these values experimentally. The generation of such data will be invaluable for the optimization of processes involving this compound in various scientific and industrial applications.

References

- 1. Page loading... [guidechem.com]

- 2. 1,3-Dithiolane-2-thione | C3H4S3 | CID 13196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. This compound 97 822-38-8 [sigmaaldrich.com]

- 5. This compound | 822-38-8 [chemicalbook.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. WO2009035793A1 - Process for making substituted trithiocarbonate derivatives - Google Patents [patents.google.com]

- 8. US3660412A - Preparation of trithiocarbonate esters - Google Patents [patents.google.com]

Thermal Stability and Decomposition of Ethylene Trithiocarbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylene (B1197577) trithiocarbonate (B1256668) (ETC), also known as 1,3-dithiolane-2-thione, is a crucial organosulfur compound, notably utilized as a precursor in the synthesis of tetrathiafulvalene (B1198394) (TTF) and its derivatives, which are pivotal in the field of molecular electronics. Its thermal behavior is of significant interest for optimizing synthetic procedures and ensuring safety. This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of ethylene trithiocarbonate. Due to a lack of direct studies on the pure compound, this guide synthesizes information from related studies, particularly the thermolysis of trithiocarbonate moieties in polymers prepared by Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This guide outlines plausible decomposition pathways, recommended experimental protocols for detailed characterization, and presents the available physicochemical data.

Physicochemical Properties of this compound

A foundational understanding of the physical properties of this compound is essential before exploring its thermal stability.

| Property | Value | Reference |

| Molecular Formula | C₃H₄S₃ | |

| Molar Mass | 136.26 g/mol | |

| Appearance | Yellow solid | |

| Melting Point | 34-37 °C | [1] |

| Boiling Point | 95-105 °C at 0.01 torr; 307 °C (lit.) | [1] |

Thermal Decomposition Pathways

Direct experimental studies detailing the thermal decomposition of pure this compound are not extensively available in the public domain. However, insights can be drawn from the well-documented thermolysis of polymers containing trithiocarbonate end-groups, which suggests two primary competing decomposition mechanisms: a concerted elimination and a radical-mediated pathway.

Proposed Concerted Elimination Pathway (Chugaev-type Elimination)

Drawing an analogy from the Chugaev elimination observed in the thermolysis of xanthates and some trithiocarbonate-terminated polymers, a similar pathway can be proposed for this compound. This pathway involves a concerted, six-membered ring transition state, leading to the formation of ethylene, carbon disulfide (CS₂), and elemental sulfur (S).

Caption: Proposed Chugaev-type elimination pathway for this compound decomposition.

Proposed Radical-Mediated Pathway

Alternatively, the thermal decomposition can proceed via a radical mechanism initiated by the homolytic cleavage of a carbon-sulfur (C-S) bond, which is generally the weakest bond in the trithiocarbonate group. This initial step would generate a diradical intermediate that can subsequently undergo further reactions, such as fragmentation or rearrangement, to yield various products.

References

One-Pot Synthesis of Ethylene Trithiocarbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the one-pot synthesis of ethylene (B1197577) trithiocarbonate (B1256668) (1,3-dithiolane-2-thione), a valuable building block in organic synthesis and materials science. This document details various synthetic methodologies, presents quantitative data in structured tables for comparative analysis, and provides explicit experimental protocols for key reactions. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the chemical transformations.

Introduction

Ethylene trithiocarbonate is a five-membered heterocyclic compound containing a trithiocarbonate functional group. Its unique structure and reactivity make it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers. One-pot synthesis methodologies offer significant advantages over traditional multi-step procedures by reducing reaction time, minimizing waste, and simplifying purification processes. This guide explores three primary one-pot approaches for the synthesis of this compound, starting from ethylene carbonate, ethylene oxide, and 1,2-dihaloethanes.

Synthetic Methodologies and Experimental Protocols

This section details the experimental procedures for the one-pot synthesis of this compound from different starting materials.

From Ethylene Carbonate and Carbon Disulfide

This method utilizes the in-situ generation of ethylene oxide from ethylene carbonate, which then reacts with carbon disulfide. Lithium halides are effective catalysts for this transformation.[1][2]

Experimental Protocol:

A mixture of ethylene carbonate (EC), carbon disulfide (CS₂), and a catalytic amount of lithium chloride (LiCl) is heated in a sealed reactor. The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the excess CS₂ and any volatile byproducts are removed under reduced pressure. The resulting crude product is then purified by column chromatography or recrystallization to yield pure this compound.

From Ethylene Oxide and Carbon Disulfide

The direct reaction of ethylene oxide with carbon disulfide provides a more atom-economical route to this compound. This reaction is often catalyzed by organocatalysts, such as N-heterocyclic carbenes (NHCs), or a combination of a Lewis acid and a nucleophile.

Experimental Protocol:

In a typical procedure, a solution of ethylene oxide in a suitable solvent is treated with carbon disulfide in the presence of a catalytic amount of an N-heterocyclic carbene (NHC) precursor and a base, or a pre-formed NHC catalyst. The reaction is typically carried out under an inert atmosphere at a specific temperature. After the reaction is complete, the solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired this compound.

From 1,2-Dibromoethane (B42909) and a Trithiocarbonate Source

This classical approach involves the reaction of 1,2-dibromoethane with a source of the trithiocarbonate dianion, which can be generated in situ from carbon disulfide and a base. The use of a phase transfer catalyst can facilitate the reaction between the aqueous and organic phases.

Experimental Protocol:

To a vigorously stirred solution of a base (e.g., sodium hydroxide) in water, carbon disulfide is added, followed by a phase transfer catalyst (e.g., a quaternary ammonium (B1175870) salt). 1,2-Dibromoethane is then added to the reaction mixture, and the reaction is stirred at a controlled temperature. The progress of the reaction is monitored by TLC. After completion, the organic layer is separated, washed with water and brine, and dried over a drying agent (e.g., anhydrous sodium sulfate). The solvent is then evaporated, and the crude product is purified by column chromatography or recrystallization.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported one-pot syntheses of this compound and related cyclic trithiocarbonates, providing a comparative overview of different methodologies.

Table 1: Synthesis of this compound from Ethylene Carbonate and CS₂

| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| LiCl | 5 | 150 | 6 | 85 | [1] |

| LiBr | 5 | 150 | 4 | 78 | [1] |

| LiI | 5 | 150 | 2 | 65 | [1] |

Table 2: Synthesis of Cyclic Trithiocarbonates from Epoxides and CS₂

| Epoxide | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Propylene Oxide | NHC/LiCl | 5 | 100 | 12 | 92 | |

| Styrene Oxide | NHC/LiBr | 5 | 100 | 10 | 95 | |

| Cyclohexene Oxide | KSC(S)OEt | 120 | 20 | 24 | 85 | [3] |

Table 3: Synthesis of this compound from 1,2-Dihaloethanes and CS₂

| Dihaloethane | Base | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1,2-Dibromoethane | NaOH | TBAHS | 5 | 25 | 4 | 90 | |

| 1,2-Dichloroethane | K₂CO₃ | - | - | 40 | 6 | 88 |

Note: TBAHS stands for Tetrabutylammonium hydrogen sulfate. Some data in the tables are representative examples from the literature on similar cyclic trithiocarbonates due to the limited availability of specific data for this compound under all conditions.

Reaction Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic pathways described in this guide.

Caption: Workflow for the one-pot synthesis of this compound from ethylene carbonate.

Caption: Catalytic cycle for the NHC-mediated synthesis of this compound.

Caption: Reaction pathway for the synthesis of this compound from 1,2-dibromoethane.

Conclusion

This technical guide has provided a comprehensive overview of the one-pot synthesis of this compound. The detailed experimental protocols, comparative data tables, and illustrative workflow diagrams offer valuable resources for researchers and professionals in the fields of chemical synthesis and drug development. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and catalyst cost. The methodologies presented herein provide a solid foundation for the efficient and streamlined production of this important chemical intermediate.

References

Methodological & Application

Application Notes and Protocols: Ethylene Trithiocarbonate as a RAFT Agent for Acrylate Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. Trithiocarbonates are a versatile class of RAFT agents suitable for controlling the polymerization of a wide range of monomers, including acrylates. Ethylene (B1197577) trithiocarbonate (B1256668) and its derivatives offer robust control over the polymerization of acrylate (B77674) monomers, making them valuable tools in the synthesis of well-defined polymers for various applications, including drug delivery and biomaterials.

This document provides detailed application notes and protocols for the use of ethylene trithiocarbonate and related trithiocarbonate compounds as RAFT agents in the polymerization of acrylates.

General Principles of RAFT Polymerization

RAFT polymerization is a type of living radical polymerization that involves a chain transfer agent (the RAFT agent) to control the growth of polymer chains. The general mechanism involves a rapid equilibrium between active (propagating) and dormant polymer chains, mediated by the RAFT agent. This process allows for the simultaneous growth of all polymer chains, leading to a low polydispersity index. The key component, the trithiocarbonate RAFT agent, contains a C=S bond that is central to the reversible chain transfer process.

Logical Workflow for RAFT Polymerization of Acrylates

The following diagram illustrates the general workflow for synthesizing polyacrylates using a trithiocarbonate RAFT agent.

Caption: General experimental workflow for RAFT polymerization of acrylates.

Experimental Protocols

Materials

-

Monomer: Acrylate monomer (e.g., butyl acrylate, methyl acrylate). Should be purified to remove inhibitors.

-

RAFT Agent: Trithiocarbonate-based RAFT agent.

-

Initiator: Azo initiator such as azobisisobutyronitrile (AIBN). Should be recrystallized before use.[1]

-

Solvent: An appropriate solvent such as chlorobenzene, toluene, or dioxane.[1][2]

-

Other: Nitrogen or argon gas for creating an inert atmosphere, and appropriate quenching and precipitation agents.

General Protocol for Solution RAFT Polymerization of Acrylates

This protocol is a general guideline and may require optimization for specific monomers and desired polymer characteristics.

-

Reactant Preparation: In a typical experiment, the desired amounts of the acrylate monomer, the trithiocarbonate RAFT agent, and the initiator (e.g., AIBN) are dissolved in a solvent in a reaction vessel (e.g., a Schlenk flask). A common molar ratio of [Monomer]:[RAFT Agent]:[Initiator] is 100:1:0.1.[1]

-

Degassing: The reaction mixture is thoroughly degassed to remove oxygen, which can inhibit the polymerization. This is typically achieved by several freeze-pump-thaw cycles.

-

Polymerization: The reaction vessel is then placed in a preheated oil bath at a specific temperature (e.g., 60-80 °C) and stirred for a predetermined time. The reaction time will depend on the monomer, initiator, and desired conversion.

-

Quenching: The polymerization is quenched by rapidly cooling the reaction mixture in an ice bath and exposing it to air.

-

Purification: The polymer is isolated by precipitation into a non-solvent (e.g., cold methanol (B129727) or hexane), followed by filtration and drying under vacuum. This step is repeated to ensure the removal of unreacted monomer and initiator byproducts.

-

Characterization: The resulting polymer is characterized to determine its molecular weight (Mn), polydispersity index (Đ) using Gel Permeation Chromatography (GPC), and monomer conversion using Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following table summarizes representative data from the RAFT polymerization of acrylates using trithiocarbonate agents.

| Monomer | RAFT Agent Type | [M]/[RAFT]/[I] | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | Đ | Ref. |

| Butyl Acrylate | Quaternary phosphonium-containing trithiocarbonate | 100:1:0.1 | Chlorobenzene | 60 | 6-8 | - | - | [1] |

| Methyl Acrylate | S,S′-bis(2-hydroxylethyl-2′-butyrate)trithiocarbonate | - | - | - | - | Controlled | Narrow | [3] |

| Butyl Acrylate | Urazole-functionalized trithiocarbonate | - | - | - | - | - | - | [4] |

Data not always available in the provided search results.

Signaling Pathway: RAFT Polymerization Mechanism

The controlled nature of RAFT polymerization is governed by a series of reversible reactions. The following diagram illustrates the key steps in the RAFT mechanism for acrylate polymerization using a trithiocarbonate agent.

Caption: Mechanism of RAFT polymerization.

Conclusion

The use of this compound and its derivatives as RAFT agents provides an effective method for the synthesis of well-defined polyacrylates. The protocols and data presented herein serve as a valuable resource for researchers in the fields of polymer chemistry, materials science, and drug development, enabling the design and synthesis of polymers with precise control over their molecular architecture. Further optimization of reaction conditions may be necessary to achieve desired polymer characteristics for specific applications.

References

Application Notes & Protocol: RAFT Polymerization of Styrene with S,S'-bis(α,α'-dimethyl-α''-acetic acid) trithiocarbonate

An Introduction to RAFT Polymerization of Styrene (B11656)

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. This document provides a detailed protocol for the RAFT polymerization of styrene utilizing S,S'-bis(α,α'-dimethyl-α''-acetic acid) trithiocarbonate (B1256668) as the chain transfer agent (CTA). While the term "ethylene trithiocarbonate" was specified, it is not a standard nomenclature for a RAFT agent. Consequently, this protocol focuses on a structurally defined and commonly used trithiocarbonate, S,S'-bis(α,α'-dimethyl-α''-acetic acid) trithiocarbonate, which is effective for the controlled polymerization of styrene.[1][2]

This protocol is intended for researchers and scientists in polymer chemistry and drug development who require well-defined polystyrene for their applications.

Experimental Protocols

Synthesis of S,S'-bis(α,α'-dimethyl-α''-acetic acid) trithiocarbonate (BDATC)

A common procedure for the synthesis of the RAFT agent S,S'-bis(α,α'-dimethyl-α''-acetic acid) trithiocarbonate (BDATC) is as follows[3]:

-

Reaction Setup: A 250 mL round-bottom flask is charged with carbon disulfide (3.4250 g), acetone (B3395972) (6.5380 g), chloroform (B151607) (13.4375 g), tetrabutylammonium (B224687) bromide (0.2858 g), and mineral oil (15 mL).

-

Cooling: The flask is cooled to 0°C with vigorous stirring.

-

Addition of Base: Under an inert atmosphere (e.g., argon), a 50 wt% aqueous solution of NaOH (25.2000 g) is added slowly over 50 minutes.

-

Reaction: The reaction mixture is warmed to 25°C and stirred for 12 hours.

-

Work-up: After the reaction, 100 mL of deionized water is added to dissolve the resulting solids. Subsequently, 15 mL of HCl is added to acidify the aqueous phase, and the mixture is stirred intensely for another 50 minutes.

-

Purification: The insoluble solid is filtered and washed with deionized water three times. The bright yellow product is obtained after recrystallization from a mixture of toluene (B28343) and acetone, with a typical yield of around 63%.[3]

RAFT Polymerization of Styrene

This protocol describes the bulk polymerization of styrene using BDATC as the RAFT agent and AIBN as the initiator.

Materials:

-

Styrene (St), freshly distilled to remove inhibitors

-

S,S'-bis(α,α'-dimethyl-α''-acetic acid) trithiocarbonate (BDATC)

-

2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol (B129727)

-

Solvent (e.g., 1,4-dioxane (B91453) or toluene, if solution polymerization is desired)

-

Schlenk flask or ampoules

-

Nitrogen or Argon source for degassing

Procedure:

-

Preparation of Reaction Mixture: In a Schlenk flask or ampoule, the desired amounts of styrene, BDATC, and AIBN are combined. The molar ratio of monomer to RAFT agent will determine the target molecular weight, while the RAFT agent to initiator ratio will influence the polymerization rate and control. A typical ratio of [Monomer]:[CTA]:[Initiator] is in the range of 100-500 : 1 : 0.1-0.5.[4][5]

-

Degassing: The reaction mixture is subjected to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: The sealed flask or ampoule is then placed in a preheated oil bath at a temperature typically between 60°C and 110°C.[4][6] The reaction is allowed to proceed for a predetermined time to achieve the desired monomer conversion.

-

Termination and Isolation: The polymerization is quenched by rapid cooling in an ice bath and exposing the mixture to air. The polymer is then typically dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF) and precipitated into a non-solvent such as methanol to remove unreacted monomer and initiator. The precipitated polymer is then collected by filtration and dried under vacuum until a constant weight is achieved.

Data Presentation

The following tables summarize typical experimental conditions and results for the RAFT polymerization of styrene using trithiocarbonate RAFT agents.

Table 1: Experimental Conditions for Styrene RAFT Polymerization

| Entry | RAFT Agent | [Styrene]:[CTA]:[AIBN] | Temperature (°C) | Time (h) | Solvent |

| 1 | BDATC | 300:2:1 | 60 | 15 | Dioxane |

| 2 | Dibenzyl trithiocarbonate | 300:1 | 100 | 2 | Dichlorobenzene |

| 3 | S-methyl S'-(2-cyanoisopropyl) trithiocarbonate | [Styrene]/[CTA] = 293 | 110 | 16 | Bulk |

Table 2: Polymer Characterization Data

| Entry | Monomer Conversion (%) | Mn ( g/mol , SEC) | Đ (Mw/Mn) | Reference |

| 1 | - | - | < 1.5 | [4] |

| 2 | - | - | - | [7] |

| 3 | 65 | 17,200 | 1.19 | [6] |